4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine-1-sulfonyl fluoride
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Overview
Description
4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine-1-sulfonyl fluoride is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the piperidine ring and the sulfonyl fluoride group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The sulfonyl fluoride group is particularly reactive and can be substituted with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide derivatives.
Scientific Research Applications
4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine-1-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used to study reaction mechanisms and pathways.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Industry: The compound can be used in the development of new materials and chemical processes, leveraging its reactivity and functional group diversity.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can disrupt normal biological processes and provide insights into the function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor that includes an oxazole ring.
Uniqueness
What sets 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine-1-sulfonyl fluoride apart from these similar compounds is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. The presence of the piperidine ring and sulfonyl fluoride group, in particular, adds to its versatility and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(5-methyl-4-phenyl-1,3-oxazol-2-yl)piperidine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3S/c1-11-14(12-5-3-2-4-6-12)17-15(21-11)13-7-9-18(10-8-13)22(16,19)20/h2-6,13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCIEXVWWPPUFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2CCN(CC2)S(=O)(=O)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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